molecular formula C9H12BrF3N2 B1381915 4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1845690-56-3

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1381915
M. Wt: 285.1 g/mol
InChI Key: AFQPKIADRGONMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole” is 1S/C9H12BrF3N2/c1-6(2)3-4-15-5-7(10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3 .

Scientific Research Applications

1. Catalyst in Chemical Synthesis

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole is utilized in chemical synthesis. For instance, it has been employed in copper-catalyzed chemoselective synthesis processes. A study describes the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives, leading to the formation of 4-trifluoromethyl pyrazoles under optimized conditions (Lu et al., 2019).

2. Investigation in Tautomerism

This compound is also significant in the study of tautomerism. Research on 4-bromo substituted 1H-pyrazoles, including the subject compound, has explored their tautomerism in solid states and solutions. Such studies provide insights into the behavior of these compounds under different physical conditions (Trofimenko et al., 2007).

3. Use in Synthesis of Pyrazole Derivatives

It serves as a starting material for synthesizing various pyrazole derivatives. For example, a study highlighted its use in the indium bromide catalyzed, ultrasound-assisted synthesis of pyrazole-4-carboxylates. This method efficiently produced regio-selective cyclization products, vital for creating specific pyrazole structures (Prabakaran et al., 2012).

4. Role in Organometallic Chemistry

The compound is relevant in organometallic chemistry. It demonstrates switchable reactivity, where its interaction with different reagents leads to the selective functionalization of the pyrazole molecule at various positions. This versatility is crucial for developing targeted chemical reactions (Schlosser et al., 2002).

5. Antibacterial and Antifungal Activities

There is also research exploring its potential in the synthesis of compounds with antibacterial and antifungal properties. A study involving bromination of pyrazoles showed that the resultant compounds exhibited significant antimicrobial activities, hinting at potential applications in medical and agricultural fields (Pundeer et al., 2013).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-bromo-1-(3-methylbutyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF3N2/c1-6(2)3-4-15-5-7(10)8(14-15)9(11,12)13/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQPKIADRGONMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-isopentyl-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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